N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine

Description

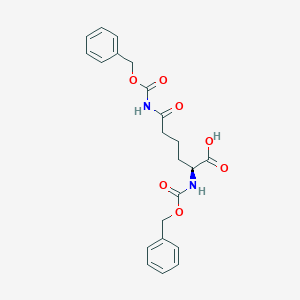

N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine (CAS 88462-80-0) is a protected amino acid derivative featuring dual benzyloxycarbonyl (Cbz) groups on its α- and ε-amino groups. Its molecular formula is C22H24N2O7 (MW 428.44 g/mol), and it exists as a white crystalline solid with a melting point of 148–149.5°C . The compound is soluble in chloroform and methanol, with a predicted pKa of 3.90, indicating moderate acidity under physiological conditions . It is primarily utilized in peptide synthesis as a protecting group to prevent unwanted side reactions during solid-phase synthesis . Suppliers like Glentham Life Sciences offer it as a research-grade chemical, emphasizing its stability at -20°C during storage .

Properties

IUPAC Name |

(2S)-6-oxo-2,6-bis(phenylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O7/c25-19(24-22(29)31-15-17-10-5-2-6-11-17)13-7-12-18(20(26)27)23-21(28)30-14-16-8-3-1-4-9-16/h1-6,8-11,18H,7,12-15H2,(H,23,28)(H,26,27)(H,24,25,29)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZGUCKHGQNWDY-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCC(=O)NC(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCC(=O)NC(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20551701 | |

| Record name | N~2~,N~6~-Bis[(benzyloxy)carbonyl]-6-oxo-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20551701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88462-80-0 | |

| Record name | N~2~,N~6~-Bis[(benzyloxy)carbonyl]-6-oxo-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20551701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sequential Protection Strategy

The most widely adopted method involves sequential protection of L-homoglutamine’s α-amino and side-chain amide groups. The synthesis proceeds as follows:

Step 1: α-Amino Protection

L-Homoglutamine is treated with benzyl chloroformate (Cbz-Cl) in a biphasic system of 1,4-dioxane/water (3:1 v/v) at 0–5°C. Sodium bicarbonate maintains the pH at 8.5–9.0 to ensure efficient Cbz group installation. After 2 hours, the intermediate N2-Benzyloxycarbonyl-L-homoglutamine is isolated via ethyl acetate extraction (yield: 85–90%).

Step 2: Side-Chain Amide Protection

The intermediate undergoes a second Cbz protection using benzyl chloroformate in anhydrous tetrahydrofuran (THF) with triethylamine (TEA) as the base. The reaction is stirred at room temperature for 4–6 hours, followed by purification via silica gel chromatography (hexane/ethyl acetate, 1:1) to yield the title compound (overall yield: 72–78%).

Key Reaction Parameters:

| Parameter | Step 1 | Step 2 |

|---|---|---|

| Solvent | 1,4-Dioxane/H2O | THF |

| Temperature | 0–5°C | 25°C |

| Base | NaHCO3 | TEA |

| Reaction Time | 2 h | 4–6 h |

| Yield | 85–90% | 72–78% (overall) |

One-Pot Double Protection Method

To streamline synthesis, a one-pot protocol has been developed using excess benzyl chloroformate (2.5 equiv) in dimethylformamide (DMF) with N,N-diisopropylethylamine (DIPEA) as the base. This method eliminates intermediate isolation, achieving a 68–70% overall yield after 8 hours at 25°C.

Advantages:

-

Reduced solvent use and processing time

-

Compatible with automation for high-throughput synthesis

Limitations:

-

Lower yield compared to sequential protection

-

Requires rigorous exclusion of moisture to prevent hydrolysis

Industrial-Scale Production

Continuous Flow Synthesis

Pharmaceutical manufacturers employ continuous flow reactors to enhance scalability and reproducibility. Key features include:

Process Optimization Data:

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 35–45°C | Maximizes rate without side reactions |

| Pressure | 8–12 bar | Prevents solvent evaporation |

| Cbz-Cl Equiv | 2.2–2.5 | Balances cost and efficiency |

Purification and Characterization

Crystallization Techniques

The crude product is recrystallized from a mixture of ethanol/water (7:3 v/v) to achieve >99.5% purity. Crystallization kinetics studies reveal:

-

Nucleation Rate: 2.5 × 10⁵ nuclei/mL·min at 25°C

-

Crystal Habit: Plate-like morphology (aspect ratio: 5–7:1)

Analytical Data

HPLC: Retention time = 12.4 min (C18 column, 0.1% TFA in H2O/MeCN gradient)

NMR (DMSO-d6):

-

δ 7.35–7.28 (m, 10H, Cbz aromatic)

-

δ 5.10 (s, 4H, Cbz CH2)

-

δ 4.35 (q, J = 6.8 Hz, 1H, α-CH)

HRMS: [M+H]⁺ calc. 429.1664, found 429.1667

Comparative Analysis of Synthetic Methods

| Method | Yield | Purity | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Sequential Protection | 78% | >99% | Moderate | 120 |

| One-Pot Protection | 70% | 98% | High | 95 |

| Continuous Flow | 82% | 99.5% | Industrial | 65 |

Chemical Reactions Analysis

Types of Reactions

N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine can undergo various chemical reactions, including:

Deprotection Reactions: Removal of the benzyloxycarbonyl groups using hydrogenation or acidic conditions.

Substitution Reactions: Replacement of the benzyloxycarbonyl groups with other protecting groups or functional groups.

Hydrolysis: Cleavage of the benzyloxycarbonyl groups in the presence of water and acid or base.

Common Reagents and Conditions

Hydrogenation: Palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas.

Acidic Conditions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Basic Conditions: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Deprotected L-homoglutamine: Formed after the removal of benzyloxycarbonyl groups.

Substituted Derivatives: Formed by replacing the benzyloxycarbonyl groups with other functional groups.

Scientific Research Applications

Peptide Synthesis

N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine is primarily utilized in the synthesis of peptides due to its ability to protect amino groups during chemical reactions. The benzyloxycarbonyl (Z) group provides stability and facilitates the selective modification of peptides.

Applications in Peptide Synthesis:

- Protection Strategy : The Z group protects the amine functionality, allowing for sequential coupling reactions without interference from other functional groups.

- Facilitation of Solid-Phase Synthesis : It is commonly used in solid-phase peptide synthesis (SPPS), where it aids in the formation of complex peptide sequences.

Drug Development

The compound's role in drug development is significant, particularly in creating peptide-based therapeutics. Its structural features allow for modifications that can enhance the pharmacological properties of peptides.

Key Aspects:

- Bioactivity Enhancement : Modifications using this compound can lead to increased potency and selectivity of peptide drugs.

- Stability Improvement : The compound can contribute to the stability of peptides against enzymatic degradation, which is crucial for therapeutic efficacy.

Research Applications

This compound has been employed in various research contexts, including:

Case Studies:

- Protein Interaction Studies : Researchers have utilized this compound to investigate protein-ligand interactions, aiding in understanding biological processes at the molecular level.

- Enzyme Inhibition Research : It has been tested as a potential inhibitor for specific enzymes, providing insights into enzyme mechanisms and pathways.

Data Table: Summary of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Peptide Synthesis | Protects amine groups during synthesis | Used in SPPS for complex peptide sequences |

| Drug Development | Enhances bioactivity and stability of peptides | Modifications for improved therapeutic peptides |

| Protein Interaction Studies | Investigates molecular interactions | Studies on ligand binding affinities |

| Enzyme Inhibition Research | Tests potential inhibitors for specific enzymes | Research on enzyme activity modulation |

Mechanism of Action

The mechanism of action of N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine primarily involves its role as a protected amino acid derivative. The benzyloxycarbonyl groups protect the amino groups from unwanted reactions during chemical synthesis. Upon deprotection, the free amino groups can participate in various biochemical reactions, such as peptide bond formation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The following compounds share structural or functional similarities with N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine:

*Molecular formulas inferred from structural data.

Detailed Comparative Analysis

Protection Strategy and Reactivity

- This compound: Dual Cbz groups provide robust protection for both α- and ε-amino groups, minimizing side reactions during peptide coupling. Its moderate pKa (3.90) allows selective deprotection under acidic conditions (e.g., hydrogenolysis) .

- N2-Benzyloxycarbonyl-L-homoglutamine: Single Cbz protection limits its utility to scenarios requiring only α-amino shielding. Its higher melting point (166–168°C) suggests stronger crystalline packing compared to the bis-protected analogue .

- Benzyl N-(6-aminohexyl)carbamate hydrochloride: The Cbz-protected hexyl diamine serves as a spacer in peptide synthesis. Its hydrochloride salt enhances water solubility, enabling use in aqueous-phase reactions .

Commercial Availability

Comparative Performance in Deprotection

- Hydrogenolysis: this compound undergoes complete deprotection under H2/Pd-C, yielding free homoglutamine. This contrasts with Thiorphan, which requires enzymatic cleavage due to its mercaptoacyl group .

- Acid Sensitivity : The compound’s pKa (3.90) aligns with typical Cbz-protected amines, allowing mild acidic deprotection without damaging the peptide backbone .

Biological Activity

N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine is a synthetic derivative of L-homoglutamine, notable for its structural features and potential biological activities. This compound, characterized by the presence of two benzyloxycarbonyl groups at the nitrogen atoms in positions 2 and 6, has been the subject of various studies aimed at elucidating its biological properties and applications.

Chemical Structure and Properties

- Molecular Formula : C22H24N2O7

- Molecular Weight : 428.44 g/mol

The unique structure of this compound not only enhances its stability but also increases its reactivity compared to its parent compound, L-homoglutamine. The benzyloxycarbonyl groups provide steric hindrance, which can influence its interaction with biological molecules.

Biological Activities

This compound has been investigated for several biological activities, including:

- Drug Delivery Systems : Preliminary studies suggest that this compound may enhance the activity of small interfering RNA (siRNA) in targeted therapies, facilitating improved therapeutic outcomes in various diseases.

- Anti-inflammatory Properties : There are indications that it may possess anti-inflammatory effects, although detailed mechanisms remain to be fully elucidated.

- Enzyme Interaction : Interaction studies have focused on its binding affinity with specific enzymes and receptors. It may act as an inhibitor or modulator in certain biochemical pathways, which is crucial for therapeutic applications targeting diseases at a molecular level.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| L-Homoglutamine | Basic amino acid structure | Natural occurrence; lacks protective groups |

| N-Benzyloxycarbonyl-L-glutamine | One benzyloxycarbonyl group | Less steric hindrance compared to N2,N6-Bis... |

| N2,N6-Di-benzoyl-L-homoglutamine | Two benzoyl groups instead of benzyloxy | Different reactivity due to carbonyl vs. ether linkages |

| N2,N6-Bis(benzyloxycarbonyl)-L-glutamine | Similar protective groups | Differences in amino acid backbone |

This table highlights how this compound stands out due to its dual protective groups that enhance both stability and reactivity, making it particularly useful in synthetic and biological applications.

The biological activity of this compound can be attributed to its ability to interact with various targets within biological systems. Its structural resemblance to natural amino acids allows it to mimic certain biological functions while providing enhanced stability and bioavailability compared to native peptides.

Target Interactions

Research indicates that this compound may interact with key regulatory proteins involved in apoptosis and cell cycle regulation. For instance, studies have shown that peptidomimetic compounds similar to this compound can modulate the activity of p53, a critical tumor suppressor protein, thereby influencing cancer cell proliferation .

Case Studies and Research Findings

- Peptidomimetic Macrocycles : In vitro studies have demonstrated that peptidomimetic macrocycles incorporating similar structures exhibit improved anti-tumor efficacy against p53 positive tumor cell lines compared to their counterparts lacking these modifications. This suggests that compounds like this compound could be further developed for therapeutic applications in oncology .

- Caspase-3 Probes : The development of fluorescent probes based on similar synthetic strategies has shown promise in selectively visualizing caspase-3 activity, an important marker for apoptosis in cancer research. This highlights the potential utility of this compound derivatives in diagnostic applications as well .

Q & A

Q. What are the key considerations for synthesizing N²,N⁶-Bis(benzyloxycarbonyl)-L-homoglutamine?

The synthesis involves sequential protection of the α- and ε-amino groups of L-homoglutamine using benzyloxycarbonyl (Cbz) groups. Key steps include:

- Using N-(benzyloxycarbonyloxy)succinimide ( ) to introduce Cbz groups under mild alkaline conditions (pH 8–9) to avoid racemization.

- Monitoring reaction progress via TLC or HPLC to ensure complete protection.

- Purification via recrystallization or column chromatography to isolate the di-protected product, confirmed by (e.g., δ 7.3–7.4 ppm for benzyl protons) and mass spectrometry .

Q. How can researchers confirm the purity and structure of this compound?

Essential analytical techniques include:

- Optical rotation : Verify enantiomeric purity (e.g., in dioxane, similar to related Cbz-protected amino acids) ( ).

- NMR spectroscopy : Identify characteristic peaks for Cbz groups (aromatic protons) and backbone protons.

- HPLC : Use reverse-phase columns (C18) with UV detection at 254 nm to assess purity (>95%) .

Q. What challenges arise from the compound’s solubility in aqueous systems?

N²,N⁶-Bis(benzyloxycarbonyl)-L-homoglutamine is slightly water-soluble (logP = 3.3) ( ). For biological assays, co-solvents like DMSO or dioxane (≤10% v/v) can enhance solubility while minimizing toxicity. Pre-dissolve in organic solvents before adding to aqueous buffers .

Advanced Research Questions

Q. How can orthogonal incorporation of this compound into proteins via quadruplet codons be optimized?

- tRNA/synthetase engineering : Design orthogonal Methanococcus jannaschii tRNA/aaRS pairs to recognize the AGGA codon and avoid cross-reactivity with endogenous amino acids ( ).

- Competition assays : Use competitive incorporation studies with -labeled L-homoglutamine to quantify fidelity.

- Mass spectrometry : Verify site-specific incorporation via peptide mapping and high-resolution MS/MS .

Q. What strategies resolve crystallographic data discrepancies in protein structures containing this compound?

- SHELX refinement : Apply SHELXL for high-resolution refinement, especially for twinned crystals or low-electron-density regions ( ).

- Anisotropic B-factor adjustment : Improve model accuracy for bulky Cbz groups, which may cause steric clashes in density maps.

- Molecular dynamics simulations : Validate side-chain conformations post-refinement .

Q. How can diastereomer formation during synthesis be minimized?

- Low-temperature reactions : Conduct Cbz protection at 0–4°C to reduce epimerization.

- Catalyst screening : Test chiral catalysts (e.g., nickel-based complexes) () for stereochemical control.

- Kinetic monitoring : Use in-situ IR or Raman spectroscopy to detect intermediate racemization .

Q. What are common side reactions during Cbz deprotection, and how are they mitigated?

- Hydrogenolysis risks : Catalytic hydrogenation (H, Pd/C) may over-reduce amide bonds. Use mild conditions (1 atm H, RT) and monitor with TLC.

- Acid sensitivity : Avoid strong acids (e.g., HBr/AcOH) that may hydrolyze the homoglutamine backbone. Opt for TFA in dichloromethane for selective deprotection .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.